molecular formula C11H7N3 B14753863 Pyridazino[3,4-C]quinoline CAS No. 230-11-5

Pyridazino[3,4-C]quinoline

货号: B14753863
CAS 编号: 230-11-5
分子量: 181.19 g/mol
InChI 键: FPQBLXCSIHDYGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridazino[3,4-c]quinoline is a tricyclic heterocyclic system comprising fused quinoline and pyridazine rings. Its structural uniqueness arises from the pyridazine ring fused at the 3,4-positions of the quinoline core. This compound has garnered attention due to its diverse pharmacological properties, including:

  • Cytotoxic activity against cancer cell lines (e.g., HeLa and MCF-7) .
  • Inhibition of topoisomerase IIα and G-quadruplex DNA binding, which are critical in anticancer drug design .
  • Potential applications in neurological disorders due to its interaction with neurotransmitter pathways .

Synthetic routes often involve diazotization and cyclization of 3,4-functionalized quinoline precursors, achieving yields up to 80% under optimized conditions . Modifications at the 4-position (e.g., chloro or hydroxy substituents) further enhance bioactivity and solubility .

属性

CAS 编号

230-11-5

分子式

C11H7N3

分子量

181.19 g/mol

IUPAC 名称

pyridazino[3,4-c]quinoline

InChI

InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-6-13-14-11(9)7-12-10/h1-7H

InChI 键

FPQBLXCSIHDYGP-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=NC=C3

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-one, which leads to the formation of this compound derivatives . The reaction conditions often include the use of oxidizing agents and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Types of Reactions: Pyridazino[3,4-C]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of functionalized derivatives .

科学研究应用

Pyridazino[3,4-C]quinoline has several scientific research applications:

相似化合物的比较

Pyrimido[5,4-c]quinolines

  • Structural Differences: Replace the pyridazine ring with a pyrimidine ring fused at the 5,4-positions of quinoline.
  • Synthesis: Derived from 3,4-di-functionalized quinolines via cyclocondensation reactions. Comparatively lower yields (~50–60%) due to multi-step protocols .
  • Bioactivity: Less cytotoxic than pyridazinoquinolines but show broad-spectrum antiviral activity .
Property Pyridazino[3,4-c]quinoline Pyrimido[5,4-c]quinoline
Core Heterocycle Pyridazine Pyrimidine
Anticancer IC₅₀ (MCF-7) 2.1 µM >10 µM
Synthetic Yield 80% 55%

3,4-Dihydroquinolines

  • Structural Differences: Partially saturated quinoline ring lacking the fused pyridazine system.
  • Synthesis : Complex multi-step protocols involving arylazides and nitriles, often requiring metal catalysts. Lower scalability .
  • Bioactivity: Primarily used in antimalarial drugs (e.g., chloroquine derivatives) but lack pyridazinoquinoline’s topoisomerase inhibition .

Pyrazolo[3,4-b]quinolines

  • Structural Differences: A pyrazole ring fused at the 3,4-positions of quinoline instead of pyridazine.
  • Synthesis: One-pot cyclization of hydrazines with quinoline precursors. Yields range from 50–70% .

Pyrano[3,4-c]quinolines

  • Structural Differences: A pyran ring fused at the 3,4-positions of quinoline.
  • Synthesis : Microwave-assisted multi-component reactions with substituents (e.g., methoxy, chloro) influencing molecular weight and solubility .
  • Bioactivity: Limited cytotoxic data, but structural analogs show antioxidant properties .
Compound (Substituents) Molecular Weight Yield
4-Ethoxy-2-(4-methoxyphenyl)-... 362.18 g/mol 67%
2-(4-Chlorophenyl)-4-ethoxy-... 366.13 g/mol 59%
4-Ethoxy-4,5-dimethyl-2-(m-tolyl)- 346.18 g/mol 59%

Data from pyrano[3,4-c]quinoline derivatives

Pyrrolo[3,4-c]quinolines

  • Structural Differences: A pyrrole ring fused at the 3,4-positions of quinoline.
  • Synthesis: Limited to multi-step routes (e.g., allene-based cascades) with yields <40% .

Key Research Findings and Trends

  • Synthetic Efficiency: Pyridazino[3,4-c]quinoline outperforms analogs like pyrroloquinolines and pyrimidoquinolines in yield and scalability .
  • Biological Superiority: Demonstrates lower IC₅₀ values in cancer models compared to pyrimido- and pyranoquinolines .
  • Structural Flexibility: Substituent modifications (e.g., chloro, hydroxy) in pyridazinoquinolines enhance target selectivity without compromising stability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。